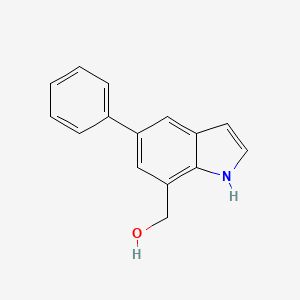

(5-Phenyl-1H-indol-7-YL)methanol

Description

Propriétés

IUPAC Name |

(5-phenyl-1H-indol-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-10-14-9-13(11-4-2-1-3-5-11)8-12-6-7-16-15(12)14/h1-9,16-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCOQKSIQMJVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Synthesis and Reactivity of 5 Phenyl 1h Indol 7 Yl Methanol Derivatives

Regioselectivity Control in Substituted Indole (B1671886) Formation

The regiochemical outcome of indole synthesis is a critical aspect that dictates the final structure of the molecule. In the formation of substituted indoles, the preference for substitution at a particular position on the indole nucleus is influenced by both electronic and steric factors. For instance, in the synthesis of indoles from meta-substituted anilines, the formation of 6-substituted indoles is often favored over their 4-substituted counterparts due to steric hindrance. mdpi.com Similarly, when using N-aryl enamines or imines, the regioselectivity is often directed by the steric environment of the starting materials. mdpi.com

Transition metal-catalyzed reactions offer a powerful tool for controlling regioselectivity. For example, palladium-catalyzed reactions of 2-haloanilines with alkynes can be tuned to produce specific indole isomers. mdpi.com The choice of directing groups on the indole nitrogen or at other positions can also profoundly influence the site of functionalization. acs.orgnih.gov Weakly coordinating directing groups on N-acetylindole tend to favor a neutral Heck-like mechanism, leading to C2-selectivity. thieme-connect.com In contrast, stronger directing groups can facilitate functionalization at the C5, C6, or C7 positions. nih.govthieme-connect.com Theoretical studies have shown that when C-H bond activation is the rate-determining step, functionalization tends to occur at the C4 or C7 positions of the indole's benzene (B151609) ring. nih.gov Conversely, if a subsequent step is rate-limiting, C2 functionalization on the pyrrole (B145914) ring is often observed. nih.gov

In the context of (5-Phenyl-1H-indol-7-YL)methanol, the phenyl group at the C5 position and the methanol (B129727) group at the C7 position are introduced through specific synthetic strategies that control the regiochemistry of the indole core formation. The synthesis of such a specifically substituted indole would likely involve multi-step sequences where the regioselectivity of each step is carefully controlled.

Reaction Pathways for C-H Activation and Functionalization

Carbon-hydrogen (C-H) activation has emerged as a highly efficient and atom-economical strategy for the functionalization of indole derivatives. nih.gov This approach allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov

Mechanistic Models for Transition Metal Catalysis (e.g., Ru, Rh, Pd)

Transition metals such as ruthenium (Ru), rhodium (Rh), and palladium (Pd) are extensively used to catalyze the C-H functionalization of indoles. nih.gov The mechanisms of these reactions are often complex and depend on the metal, ligands, directing groups, and reaction conditions.

Ruthenium (Ru): Ruthenium catalysts have been employed for the arylation of indole carboxylic acids. nih.gov The proposed mechanism involves the coordination of the ruthenium center to the indole, followed by C-H activation, which is often the regioselectivity-determining step.

Rhodium (Rh): Rhodium complexes, particularly [RhCp*Cl2]2, are effective for the C-H heteroarylation of various heteroarenes, including indoles. beilstein-journals.org These reactions often utilize a directing group to guide the catalyst to a specific C-H bond. For instance, an N-P(tBu)2 directing group can facilitate C7-functionalization of tryptophan derivatives. acs.org The mechanism typically involves the formation of a rhodacycle intermediate through C-H activation, followed by reaction with a coupling partner and reductive elimination to regenerate the catalyst.

Palladium (Pd): Palladium catalysis is widely used for the C-H functionalization of indoles with various coupling partners like alkenes and arenes. beilstein-journals.org The regioselectivity can be controlled by the choice of directing group and reaction conditions. For example, Pd(II)-catalyzed C-H arylation of free (NH) indoles with a formyl directing group at the C3 position leads to C4-arylation. acs.org A domino C4-arylation/3,2-carbonyl migration can occur with 3-acetylindoles. acs.org The mechanism often involves the formation of a palladacycle intermediate. In some cases, a Heck-like mechanism, either neutral or cationic, is proposed to explain the observed regioselectivity. thieme-connect.com

The functionalization of the C7 position of the indole ring, as in this compound, can be challenging. One strategy involves the reduction of the indole to an indoline, followed by C7-functionalization and subsequent re-aromatization. nih.gov

Role of Lewis and Brønsted Acids in Indolylmethanol Reactivity

Lewis and Brønsted acids play a crucial role in modulating the reactivity of indolylmethanols. mdpi.com 2-Indolylmethanols, in the presence of a Brønsted acid, can undergo dehydration to form a delocalized cation intermediate. nih.gov This intermediate is electrophilic at the C3 position, leading to what is known as C3-umpolung reactivity. oaepublish.com This allows for reactions with various nucleophiles at the C3 position.

Lewis acids can also be used to catalyze reactions of indolylmethanols. For example, a scandium triflate (Sc(OTf)3) catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols proceeds through a Friedel-Crafts-type allenylation followed by a 5-exo-annulation cascade. mdpi.com The choice of Lewis acid can also control the regioselectivity of reactions. In the phosphorylation of 2-indolylmethanols, different rare earth metal Lewis acids can lead to different regioisomers. nih.gov For instance, AlCl3 can provide the C3-phosphorylated product with high selectivity. nih.gov

In the case of this compound, the hydroxyl group can be activated by a Lewis or Brønsted acid to generate a carbocationic intermediate. This intermediate can then undergo nucleophilic substitution or participate in cyclization reactions, providing a pathway to further functionalize the molecule at the C7-methyl position.

Stereochemical Considerations in the Synthesis of Functionalized Indoles

The synthesis of functionalized indoles often involves the creation of new stereocenters, making stereochemical control a critical aspect of the synthetic strategy. The stereochemical outcome of a reaction is determined by the mechanism and the nature of the catalyst and reactants.

In transition metal-catalyzed reactions, the use of chiral ligands can induce enantioselectivity. For example, chiral phosphoric acids have been used as catalysts for the C6-selective Pictet-Spengler reaction of 2-(1H-indol-7-yl)anilines to construct polycyclic indoles with spiro quaternary stereocenters in high yields and enantioselectivities. thieme-connect.com Similarly, enantioselective C6-functionalization of 2,3-disubstituted indoles with azadienes can be achieved with high enantiomeric excess using a chiral phosphoric acid catalyst. thieme-connect.com The proposed stereocontrol model involves hydrogen bonding interactions between the indole, the azadiene, and the chiral catalyst. thieme-connect.com

In reactions involving indolylmethanols, the stereochemistry of the starting material can influence the stereochemical outcome of the product. For instance, the intramolecular cyclization of (Z)- and (E)-deutero-indoles can proceed stereospecifically to give cis and trans products, respectively, indicating an anti-addition of the indolyl nucleus and the coupling partner to the double bond. beilstein-journals.org

The synthesis of enantiomerically pure this compound derivatives would require the use of chiral catalysts or chiral starting materials. The stereochemistry at the C7-methanol carbon would be of particular interest, and its control would be a key challenge in the synthesis of such compounds.

Data Tables

Table 1: Regioselectivity in Indole Functionalization

| Catalyst/Reagent | Directing Group | Position Functionalized | Reference |

| Pd(TFA)2 | N-Acyl | C3 | beilstein-journals.org |

| Pd(OAc)2 | - | N-H | beilstein-journals.org |

| [RhCp*Cl2]2 | N-P(tBu)2 | C7 | acs.org |

| Pd(II) | C3-Formyl | C4 | acs.org |

| Chiral Phosphoric Acid | - | C6 | thieme-connect.com |

Table 2: Transition Metal Catalysts in Indole C-H Functionalization

| Metal | Catalyst Example | Reaction Type | Reference |

| Ruthenium | Ru(tBuCN)62 | Arylation | nih.gov |

| Rhodium | [RhCpCl2]2 | Heteroarylation | beilstein-journals.org |

| Palladium | Pd(OAc)2 | Alkenylation | beilstein-journals.org |

| Cobalt | CpCo(III) | Indolization | mdpi.com |

Table 3: Role of Acids in Indolylmethanol Reactivity

| Acid Type | Acid Example | Reaction Type | Mechanism | Reference |

| Brønsted Acid | TsOH | C3-Substitution | C3-Umpolung | oaepublish.com |

| Lewis Acid | Sc(OTf)3 | (3+2) Annulation | Friedel-Crafts/Annulation | mdpi.com |

| Lewis Acid | AlCl3 | Phosphorylation | Nucleophilic Substitution | nih.gov |

Computational and Theoretical Investigations of 5 Phenyl 1h Indol 7 Yl Methanol and Analogues

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and electronic properties of indole (B1671886) derivatives. researchgate.netresearchgate.net DFT calculations, often utilizing functionals like B3LYP in combination with basis sets such as 6-311+G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles of the ground state of these molecules. researchgate.netnepjol.info

For instance, studies on various indole derivatives have demonstrated that upon oxidation, significant changes occur in the geometry of the monomer. nih.gov The planarity of the indole ring system is a key feature, although substituents can introduce distortions. For example, in the case of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the carbaldehyde moiety is nearly co-planar with the indole ring to which it is attached.

The electronic properties of indole derivatives are also extensively studied using DFT. These calculations provide insights into the distribution of electron density and the energies of molecular orbitals. For example, a study on new peptide-indole derivatives employed the B3LYP functional with the 6-311+G(d,p) basis set to analyze their molecular geometry and electronic characteristics. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for Indole Analogues

| Compound/Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Indole | C2-C3: 1.37-1.40 | N1-C2-C3: 108-110 | Varies with conformer |

| C-N: 1.37-1.39 | C2-N1-C7a: 108-110 | ||

| 2-phenyl-1H-indole | C-C (phenyl): ~1.40 | C-C-C (phenyl): ~120 | Torsion angle between rings is key |

| Indole-3-carbaldehyde | C=O: ~1.22 | O-C-C: ~120-124 | Generally planar with indole ring |

Note: The data in this table is illustrative and represents typical ranges found in computational studies of indole and its simple derivatives. Exact values depend on the specific molecule, level of theory, and basis set used.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and greater potential for intramolecular charge transfer. researchgate.net

In the context of indole derivatives, FMO analysis helps to understand their electronic transitions and reactivity. For instance, studies on various indole derivatives have shown that the HOMO and LUMO are often distributed across the entire molecular structure. nih.gov The introduction of electron-donating or electron-withdrawing substituents can significantly influence the energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap. For example, in a study of p-phenyl substituted ethenyl indoles, it was found that the HOMO-LUMO energy gap decreased with the introduction of either electron-withdrawing or electron-donating substituents on the phenyl ring. rsc.org

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for Indole Analogues (eV)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Indole | -5.2 to -5.8 | -0.1 to 0.5 | 5.3 to 6.3 |

| 5-Nitroindole | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 4.5 |

| 5-Aminoindole | -4.8 to -5.2 | 0.0 to 0.4 | 4.8 to 5.6 |

| (E)-N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2-amine (IPA) | - | - | 2.80 (calculated), 2.70 (experimental) researchgate.net |

Note: This table presents typical energy ranges from computational studies on indole and its derivatives. The specific values are highly dependent on the computational method and basis set.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) denote electron-deficient areas prone to nucleophilic attack. ulima.edu.pe

For indole derivatives, MEP analysis can reveal the reactive sites. For example, in many indole structures, the region around the nitrogen atom of the indole ring often shows a negative electrostatic potential, indicating its potential as a nucleophilic site. Conversely, the hydrogen atom attached to the nitrogen is typically a site of positive potential, making it an electrophilic center. The presence of substituents can significantly alter the MEP map. For instance, in a study of phenylisoxazole semicarbazone derivatives, the oxygen atom of the carbonyl group was identified as a site susceptible to electrophilic attack, while the hydrogen atoms of the amide and hydrazone fragments were sensitive to nucleophilic attack. uni-muenchen.de

Mechanistic Validation through Computational Modeling

Computational modeling, particularly using DFT, plays a crucial role in elucidating and validating reaction mechanisms that are often difficult to probe experimentally. By calculating the energies of reactants, transition states, and products, computational chemists can map out the potential energy surface of a reaction and identify the most favorable pathway.

For example, DFT studies have been employed to investigate the mechanism of the Fischer indole synthesis and other indole formation reactions. These studies can help to understand the role of catalysts, the sequence of bond formation and breaking events, and the factors controlling regioselectivity. In one study, the mechanism of a copper-catalyzed synthesis of indoles from N-aryl enaminones was investigated using DFT computations, which helped to refine the proposed reaction pathway.

Advanced Theoretical Techniques in Indole Chemistry (e.g., Natural Bond Orbital Analysis, TD-DFT)

Beyond basic DFT calculations, more advanced theoretical techniques provide deeper insights into the electronic structure and properties of indole derivatives.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) interactions. nih.gov This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions, which are crucial for understanding the stability and reactivity of molecules. nih.gov For instance, NBO analysis can quantify the donor-acceptor interactions between filled and empty orbitals, providing a measure of their energetic significance. nih.gov In a study on 5-substituted indole derivatives, NBO analysis was used to understand the flow of electron density and its impact on molecular dipole moments. jmaterenvironsci.com

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used method for calculating the electronic excited states of molecules. rsc.org It allows for the simulation of UV-Vis absorption spectra by predicting vertical transition energies and oscillator strengths. rsc.org This is particularly useful for understanding the photophysical properties of indole derivatives. For example, TD-DFT studies on donor-acceptor substituted indole derivatives have been used to correlate their molecular structure with their optical and nonlinear optical properties. In a study on p-phenyl substituted ethenyl indoles, TD-DFT calculations showed how different substituents affect the HOMO-LUMO energy and the optical band gap. rsc.org

Advanced Reactivity and Derivatization of 5 Phenyl 1h Indol 7 Yl Methanol Scaffolds

Transformations of the Hydroxymethyl Group at C7

The hydroxymethyl group at the C7 position of the indole (B1671886) ring is a key functional handle that can be readily transformed into a variety of other functionalities.

Oxidation Reactions of Primary Alcohols

The primary alcohol of (5-Phenyl-1H-indol-7-YL)methanol can be oxidized to the corresponding aldehyde or carboxylic acid. chemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can convert the primary benzylic alcohol to a carboxylic acid, provided there is at least one hydrogen on the benzylic carbon. chemistrysteps.com Milder and more selective oxidation methods can also be employed. For instance, copper/TEMPO catalytic systems are known to selectively oxidize primary alcohols to aldehydes, even in the presence of other sensitive functional groups like secondary alcohols. rsc.org Another approach involves the use of tetrapropylammonium (B79313) perruthenate (TPAP) as a catalytic oxidant, which can efficiently convert primary alcohols to aldehydes and subsequently to N-acyl heterocyles in the presence of an indole derivative. nih.gov

Manganese-containing artificial mini-enzymes have also been shown to catalyze the oxidation of indole derivatives. acs.orgcnr.it The reaction outcome can be influenced by factors such as pH and the presence of alcohol cosolvents. acs.orgcnr.it For example, in the presence of trifluoroethanol (TFE), indole oxidation can yield 2-TFE-3-oxindole, while in the absence of cosolvents, the reaction can lead to the formation of 2-hydroxy-3-oxindole. acs.orgcnr.it

| Oxidizing Agent/System | Product | Notes |

| KMnO₄, Na₂Cr₂O₇ | Carboxylic Acid | Strong oxidation, requires at least one benzylic hydrogen. chemistrysteps.com |

| Cu/TEMPO | Aldehyde | Selective for primary alcohols. rsc.org |

| TPAP | Aldehyde/N-acyl indole | Can be used in low catalytic loadings. nih.gov |

| Mn-containing mini-enzyme | 3-oxindole derivatives | Product depends on reaction conditions. acs.orgcnr.it |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of the hydroxymethyl group is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the resonance stabilization of the resulting benzylic carbocation. chemistrysteps.com Direct nucleophilic substitution of the alcohol is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. researchgate.net However, under acidic conditions or with the use of specific catalysts, dehydrative nucleophilic substitution can occur. For example, Brønsted acids can catalyze the dehydrative coupling of indolylmethanols with various nucleophiles. rsc.org The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to overcome limitations in these reactions, allowing for the participation of a wider range of nucleophiles. researchgate.net

These reactions are not limited to intermolecular processes. Intramolecular nucleophilic attack can lead to the formation of cyclic structures. For instance, the intramolecular oxidative cyclization of amino alcohols is a viable route for the synthesis of substituted indoles. rsc.org

Participation in Cycloaddition Reactions (Analogous to 2-Indolylmethanols)

While the primary focus of cycloaddition studies has been on 2-indolylmethanols, the principles can be extended to 7-hydroxymethylindole derivatives. 2-Indolylmethanols, upon dehydration, form vinyliminium intermediates which can act as three-atom synthons in (3+n) cycloaddition reactions. oaepublish.comresearchgate.net These reactions, often catalyzed by chiral Brønsted acids or metal complexes, provide access to a variety of chiral indole-based scaffolds. oaepublish.comresearchgate.netrsc.orgresearchgate.net For example, catalytic asymmetric (4+3) and (3+3) cycloadditions have been successfully developed. oaepublish.comresearchgate.net Synergistic catalytic systems, combining a palladium complex, a Brønsted acid, and a chiral secondary amine, have enabled catalytic asymmetric [3+2] cycloadditions of 2-indolylmethanols with α,β-unsaturated aldehydes. acs.org

Functionalization of the Phenyl Moiety at C5

The phenyl group at the C5 position of the indole ring offers another site for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce various substituents onto this phenyl ring. The directing effects of the existing substituents will govern the position of the new functional group. Furthermore, modern cross-coupling methodologies provide powerful tools for C-H functionalization of the phenyl ring, although this often requires the use of directing groups to achieve site-selectivity. nih.gov

Further Functionalization and Cross-Coupling Reactions at Other Indole Ring Positions

The indole nucleus itself is amenable to a wide range of functionalization reactions. Site-selective C-H functionalization of the indole ring, particularly at the less reactive C4, C5, C6, and C7 positions, has been a significant area of research. rsc.orgnih.govosaka-u.ac.jp Transition-metal catalysis, often guided by directing groups, has emerged as a powerful strategy to achieve this selectivity. rsc.orgnih.govosaka-u.ac.jp For example, palladium-catalyzed reactions have been extensively used for the synthesis of various indole derivatives. nih.govmdpi.com

Directing groups such as N-P(O)tBu₂ and N-PtBu₂ have been shown to direct arylation, olefination, acylation, alkylation, silylation, and carbonylation to the C7 position. nih.gov Sulfur-based directing groups can also facilitate site-selective functionalization at the C4 and C7 positions. osaka-u.ac.jp

Cross-coupling reactions, such as the Suzuki coupling, are also valuable for introducing new carbon-carbon bonds at various positions of the indole ring. For instance, a one-pot synthesis of 2-(5-phenylindol-3-yl)benzimidazole derivatives involves an in-situ Suzuki coupling of a 5-bromoindole (B119039) intermediate with a phenylboronic acid. rsc.org

| Reaction Type | Position(s) | Catalyst/Reagent | Notes |

| C-H Arylation | C7, C6, C5, C4 | Pd or Cu with directing groups | Site-selectivity is controlled by the directing group. nih.gov |

| C-H Alkenylation, Acylation, Alkylation, Silylation, Carbonylation | C7 | Transition metals with directing groups | Diverse functional groups can be introduced. nih.gov |

| C-H Alkenylation, Acylmethylation, Alkynylation | C4, C7 | Rh(III) or Ir(III) with sulfur directing groups | Site-selective functionalization. osaka-u.ac.jp |

| Suzuki Coupling | Various | Palladium catalysts | Used for C-C bond formation. rsc.org |

| C3-Alkylation | C3 | Pt nanocluster, Co(II)/Co(I) | Can be achieved with primary alcohols. researchgate.net |

| C2-Alkylation | C2 | Rh(III) | Can be achieved with nitroolefins. researchgate.net |

Applications in Materials Science and Supramolecular Chemistry

Indole (B1671886) Scaffolds as Building Blocks for Functional Materials

Indole and its derivatives are versatile heterocyclic compounds that serve as fundamental starting materials for a wide range of complex organic molecules. researchgate.net Their presence in numerous natural products, pharmaceuticals, and pigments highlights their significance. researchgate.netnih.gov In materials science, the indole scaffold is leveraged for the synthesis of optoelectronic materials and other functional systems due to its inherent electronic characteristics. researchgate.netresearchgate.net The development of synthetic strategies to functionalize the indole ring has been a major focus, enabling the creation of materials with diverse properties. bohrium.comresearchgate.net

The structural versatility of the indole scaffold allows for its incorporation into various material architectures. mdpi.com For instance, indole derivatives have been utilized in the preparation of polymers and other advanced materials. researchgate.netnepjol.info The ability to modify the indole ring at various positions allows for fine-tuning of the electronic and photophysical properties of the resulting materials. mdpi.com

Table 1: Examples of Functional Materials Based on Indole Scaffolds

| Material Type | Indole Derivative | Application | Key Feature |

| Optoelectronic Materials | Phenylindole derivatives | Organic Light Emitting Diodes (OLEDs) | Charge transport properties |

| Fluorescent Probes | Indole-based sensors | Ion detection | Selective "turn-on" fluorescence |

| Photochromic Materials | Phenylindole alkene dimers | Writable surfaces, data storage | Reversible color change upon irradiation |

This table provides illustrative examples of how indole scaffolds are used in the development of various functional materials.

Supramolecular Assemblies Involving Phenylindole Derivatives

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, has emerged as a powerful tool for constructing complex and functional systems. indianchemicalsociety.com Phenylindole derivatives, due to their aromatic nature and potential for hydrogen bonding, are excellent candidates for building supramolecular assemblies. indianchemicalsociety.comnih.gov These assemblies can exhibit a range of interesting properties and functions, from molecular recognition to light-induced switching.

Host-Guest Chemistry and Recognition Phenomena

The formation of host-guest complexes is a central concept in supramolecular chemistry. Phenylindole derivatives can act as guests, binding to various host molecules such as cyclodextrins and cucurbiturils. indianchemicalsociety.comresearchgate.net This interaction can significantly alter the photophysical properties of the phenylindole guest, leading to changes in fluorescence and absorption. indianchemicalsociety.comdntb.gov.ua

For example, the well-known fluorescent marker 4′,6-diamidino-2-phenylindole (DAPI) forms inclusion complexes with β- and γ-cyclodextrins, leading to modulation of its photophysical properties. researchgate.netdntb.gov.ua The size compatibility between the host cavity and the guest molecule plays a crucial role in determining the strength and nature of the interaction. researchgate.net This principle can be harnessed to develop sensitive and selective sensors for various analytes. researchgate.net The interaction of DAPI with macrocyclic hosts can lead to a significant enhancement of its fluorescence quantum yield. indianchemicalsociety.com

Photochromic Properties of Phenylindole Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for the development of light-responsive materials. researchgate.netnih.gov Recently, a new class of photochromic molecules based on phenylindole alkene dimers has been reported. researchgate.netnih.gov These compounds exhibit rapid and reversible photo-switching in the solid state, making them promising for applications such as data storage and anti-counterfeiting dyes. researchgate.netnih.gov

Upon irradiation with UV light, these phenylindole derivatives undergo a transformation to a colored state, which can be reversed by irradiation with a different wavelength of light or by heat. researchgate.netnih.gov The ability to tune the optical properties of these molecules by modifying their chemical structure opens up possibilities for creating a wide range of photo-switchable materials. researchgate.netnih.gov For instance, thin films of these materials can be used as writable surfaces, where information can be written with light and erased. researchgate.netnih.gov

Table 2: Photochromic Properties of a Phenylindole Alkene Dimer (PID-1)

| Property | Value | Condition |

| Absorption Maxima (Unswitched) | 232 nm, 301 nm | In thin film |

| Absorption Maximum (Switched) | 515 nm | After 365 nm irradiation |

| Reversibility | Photo-reversible and thermally reversible | In solid state |

This table summarizes the key photochromic characteristics of a representative phenylindole alkene dimer, highlighting its potential for photo-switching applications. nih.gov

Advanced Applications in Catalysis and Sensing based on Indole Derivatives

The unique reactivity of the indole nucleus makes it a valuable scaffold in catalysis. researchgate.netacs.org The development of catalytic asymmetric Friedel–Crafts reactions of indoles has provided an efficient route to chiral indole derivatives, which are important in pharmaceuticals and materials science. acs.org These reactions can be catalyzed by chiral metal complexes or organocatalysts, allowing for high enantioselectivity. acs.org The functionalization of the indole ring through catalytic methods enables the synthesis of a vast array of complex molecules with tailored properties. researchgate.net

In the field of sensing, indole derivatives have been employed as fluorescent chemosensors for the detection of various ions and molecules. researchgate.net The design of these sensors often relies on the principle of photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence of the indole-based probe. researchgate.net For example, indole-based sensors have been developed for the selective detection of Cu²⁺ and CN⁻ ions, exhibiting a "turn-on" fluorescence response in the presence of the target analyte. researchgate.net The high sensitivity and selectivity of these sensors make them valuable tools for environmental monitoring and biological imaging.

Q & A

Q. What are the common synthetic routes for (5-Phenyl-1H-indol-7-YL)methanol?

Methodological Answer: A widely used approach involves multi-step organic synthesis, starting with indole derivatives. For example, a three-component reaction in water-ethanol under reflux can yield structurally similar indole-based compounds with high efficiency (yields >75%) and environmental compatibility . Key steps may include:

- Functionalization : Introducing the phenyl group at the 5-position via Suzuki-Miyaura coupling.

- Hydroxymethylation : Oxidative or reductive methods to add the methanol group at the 7-position.

- Purification : Column chromatography or recrystallization for isolating the final product.

Q. How is the structural characterization of this compound performed?

Methodological Answer:

Q. What biological activities are associated with this compound?

Methodological Answer: Preliminary studies on analogous indole derivatives suggest:

- Antimicrobial Activity : Evaluated via broth microdilution assays (MIC values: 8–64 µg/mL against Gram-positive bacteria) .

- Anticancer Potential : Screening in cell lines (e.g., MTT assays) to assess cytotoxicity, with IC values compared to reference drugs .

Advanced Research Questions

Q. How can synthesis conditions be optimized for scalability and sustainability?

Methodological Answer:

- Solvent Optimization : Replace traditional solvents with water-ethanol mixtures to reduce environmental impact .

- Catalyst Screening : Test biocatalysts (e.g., immobilized enzymes) for regioselective hydroxymethylation, reducing byproducts .

- Flow Chemistry : Continuous flow reactors to enhance reaction control and yield (>90% in pilot studies) .

Q. How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?

Methodological Answer:

Q. What strategies address contradictory bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .

- Dose-Response Analysis : Fit data to Hill curves to quantify potency (EC) and efficacy (E) differences .

- Meta-Analysis : Pool datasets from multiple labs using random-effects models to identify consensus trends .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Substituent Scanning : Systematically modify the phenyl (C5) and hydroxymethyl (C7) groups.

- Activity Cliffs : Identify critical substituents (e.g., electron-withdrawing groups at C5 enhance antibacterial activity by 3-fold ).

- 3D-QSAR : CoMFA or CoMSIA models to map steric/electronic requirements for target binding .

Q. What environmental assessments are needed for responsible use?

Methodological Answer:

- Ecotoxicology : Acute toxicity testing in Daphnia magna (LC determination) .

- Biodegradation : OECD 301F assays to measure microbial breakdown in wastewater .

- Green Metrics : Calculate E-factors (<0.5 for optimized routes) and atom economy (>70%) .

Q. What novel applications are emerging for this compound?

Methodological Answer:

- Drug Delivery : Conjugation with nanoparticles (e.g., PLGA) for targeted antimicrobial delivery .

- Photodynamic Therapy : Evaluate singlet oxygen generation under UV/Vis irradiation for cancer treatment .

- Catalysis : As a ligand in asymmetric synthesis (e.g., Pd-catalyzed cross-coupling reactions) .

Q. How are crystallography challenges addressed for flexible substituents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.